5-(o-Tolyloxy)furan-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(2-methylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-8-4-2-3-5-9(8)15-11-7-6-10(16-11)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
GKKWFUZXSLXISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 O Tolyloxy Furan 2 Carboxylic Acid and Analogues
Strategies for the Construction of the Furan-2-carboxylic Acid Core
Furan-2-carboxylic acid, also known as 2-furoic acid, is a fundamental building block often derived from biomass. Its synthesis and derivatization are well-established processes in organic chemistry.
The most common and economically viable route to furan-2-carboxylic acid begins with furfural, a commodity chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass.
Chemical Oxidation: The traditional industrial synthesis involves the Cannizzaro reaction of furfural. osti.gov In this disproportionation reaction, furfural is treated with a strong base, such as sodium hydroxide, to yield an equimolar mixture of furan-2-carboxylic acid and furfuryl alcohol. osti.gov While the theoretical maximum yield for the acid is 50%, the process remains commercially significant due to the value of both products. osti.gov More modern approaches utilize homogeneous catalysis. For instance, well-defined ruthenium pincer catalysts have been shown to oxidize furfural to furoic acid using alkaline water as the oxidant, co-producing hydrogen gas. researchgate.net This method has demonstrated scalability, achieving a 77% isolated yield in a gram-scale reaction. researchgate.net
Biocatalytic Oxidation: Biocatalysis offers a green alternative with high selectivity and yields under mild conditions. Whole-cell biocatalysts from various microbial strains have been successfully employed. The microorganism Nocardia corallina can oxidize furfural to 2-furoic acid with a yield of 88%. osti.gov Similarly, Pseudomonas putida KT2440 has been used to convert furfural to furoic acid with nearly 100% selectivity and quantitative yield. organic-chemistry.org Recombinant Escherichia coli cells have also been engineered for this purpose, achieving yields of 95–98%. researchgate.net These biocatalytic methods avoid harsh reagents and the formation of co-products seen in the Cannizzaro reaction.
| Method | Precursor | Oxidant/Catalyst | Yield | Key Features |
| Cannizzaro Reaction | Furfural | Aqueous NaOH | ~50% | Industrial standard; co-produces furfuryl alcohol. osti.gov |
| Ru-Pincer Catalysis | Furfural | Water (Ru catalyst) | 77% | Homogeneous catalysis; co-produces H₂. researchgate.net |
| Biocatalysis (N. corallina) | Furfural | Whole cells | 88% | Green chemistry; high selectivity. osti.gov |
| Biocatalysis (P. putida) | Furfural | Whole cells | ~100% | Quantitative conversion under mild conditions. organic-chemistry.org |
Once formed, furan-2-carboxylic acid can be further modified to create a range of derivatives. The electron-withdrawing nature of the carboxylic acid group facilitates certain reactions on the furan (B31954) ring, particularly at the C-5 position. One notable transformation is the direct carboxylation of furan-2-carboxylic acid to produce furan-2,5-dicarboxylic acid (FDCA). This has been achieved in a one-step process by treating furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) and then quenching with carbon dioxide, providing FDCA in a 73% yield. nih.gov This demonstrates that the C-5 proton is sufficiently acidic for deprotonation and subsequent functionalization.
Furthermore, the furan-2-carboxylic acid core can undergo arylation reactions. The reaction of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of a copper(II) chloride catalyst yields the corresponding 5-arylfuran-2-carboxylic acids. mdpi.com This highlights a pathway for forming C-C bonds at the 5-position, a strategy analogous to the C-O bond formations discussed next.
Approaches for Incorporating the Aryloxy Moiety at the Furan C-5 Position
The key step in synthesizing 5-(o-tolyloxy)furan-2-carboxylic acid is the formation of the ether linkage between the furan ring and the o-cresol (B1677501) moiety. This is typically accomplished by reacting a 5-substituted furan-2-carboxylate, where the substituent is a good leaving group (e.g., a halogen), with o-cresol or its corresponding phenoxide.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for this transformation. Simple aryl halides are generally resistant to nucleophilic attack, but the reaction becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org In the context of a furan ring, the carboxylate group at the C-2 position acts as an activating group, rendering the C-5 position susceptible to nucleophilic attack.
The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction would proceed by the attack of the o-tolyloxide (phenoxide) nucleophile on the C-5 carbon of a methyl 5-halofuran-2-carboxylate. This forms a resonance-stabilized anionic intermediate, followed by the expulsion of the halide leaving group to restore the aromaticity of the furan ring. While some SNAr reactions are now thought to proceed through a concerted mechanism, the addition-elimination pathway is the classic model for this type of reaction. nih.gov The efficiency of the reaction depends on the nature of the leaving group (I > Br > Cl) and the reaction conditions, often requiring a polar, aprotic solvent and elevated temperatures.
Modern synthetic chemistry offers powerful cross-coupling methods, with palladium-catalyzed reactions being particularly prominent. While the Suzuki-Miyaura reaction is used for C-C bond formation, the analogous C-O etherification is achieved via the Buchwald-Hartwig reaction. This reaction has become a vital tool for the synthesis of aryl ethers, largely replacing harsher classical methods. organic-chemistry.orgwikipedia.org
The catalytic cycle for a Buchwald-Hartwig etherification typically involves:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 5-halofuran-2-carboxylate.
Association and Deprotonation: The resulting Pd(II) complex coordinates with the alcohol (o-cresol), and a base facilitates deprotonation to form a palladium alkoxide complex.
Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the 5-aryloxyfuran product and regenerating the Pd(0) catalyst. wikipedia.org
The success of this reaction is highly dependent on the choice of phosphine ligand, with sterically hindered, electron-rich ligands often providing the best results. wikipedia.org This methodology allows for the coupling of a wide array of aryl halides and alcohols under relatively mild conditions.
Beyond palladium catalysis, other transition metals can be used to facilitate the formation of the aryloxy-furan bond. The Ullmann condensation is a classic copper-catalyzed reaction for synthesizing aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org
Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, significant advancements have led to milder and more versatile protocols. Modern Ullmann-type reactions employ catalytic amounts of soluble copper salts (e.g., CuI) in combination with a ligand. wikipedia.org Ligands such as diamines, phenanthrolines, and picolinic acid have been shown to greatly facilitate the reaction, allowing it to proceed at lower temperatures and with a broader substrate scope. nih.gov For the synthesis of this compound, a modern Ullmann condensation would involve reacting methyl 5-bromofuran-2-carboxylate with o-cresol in the presence of a copper(I) catalyst, a suitable ligand, and a base like cesium carbonate or potassium phosphate. nih.gov
| Coupling Method | Substrates | Metal Catalyst | Typical Conditions | Key Features |
| SNAr | 5-Halofuran-2-carboxylate + o-Cresol | None | Polar aprotic solvent, base (e.g., K₂CO₃), heat | Classic metal-free method; requires activated substrate. libretexts.org |
| Buchwald-Hartwig | 5-Halofuran-2-carboxylate + o-Cresol | Palladium(0) | Phosphine ligand, base (e.g., NaOtBu), inert solvent | Mild conditions, broad scope, high functional group tolerance. organic-chemistry.orgwikipedia.org |
| Ullmann Condensation | 5-Halofuran-2-carboxylate + o-Cresol | Copper(I) | Ligand (e.g., picolinic acid), base (e.g., K₃PO₄), heat | Classic method, improved with modern ligand-based protocols. nih.govwikipedia.org |
Synthesis of the o-Tolyloxy Substituent Precursor
The formation of the aryloxy bond is typically achieved through a nucleophilic substitution reaction where an o-cresolate anion attacks an electrophilic furan ring. The generation of the o-cresolate is a straightforward acid-base reaction, where a suitable base is used to deprotonate the hydroxyl group of o-cresol. Common bases for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride, depending on the specific reaction conditions and the reactivity of the electrophile.
Overall Synthetic Routes Towards this compound
While a direct, one-step synthesis of this compound is not prominently documented, a plausible and chemically sound multi-step synthetic route can be proposed based on established organic chemistry principles. This approach involves the synthesis of a suitable furan-2-carboxylic acid derivative followed by the introduction of the o-tolyloxy group.
A common strategy commences with a readily available furan derivative, such as methyl furan-2-carboxylate. This starting material can be halogenated at the 5-position to create an electrophilic site for the subsequent etherification. For instance, bromination of methyl furan-2-carboxylate can yield methyl 5-bromofuran-2-carboxylate.
The key step in forming the o-tolyloxy linkage is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. In this proposed synthesis, methyl 5-bromofuran-2-carboxylate would be reacted with o-cresol in the presence of a copper catalyst and a base. The reaction typically requires elevated temperatures and a polar aprotic solvent.
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide followed by an acidic workup, is a common and effective method.
Green Chemistry and Sustainable Synthetic Approaches for Furan Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of furan derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of renewable feedstocks, less hazardous reagents, and more energy-efficient reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity. In the context of furan derivative synthesis, microwave-assisted reactions have been successfully employed for various transformations, including the synthesis of benzofuran-2-carboxylic acids via Perkin rearrangement. This technique could potentially be applied to the Ullmann condensation step in the synthesis of this compound, potentially leading to milder reaction conditions and improved efficiency.
Use of Greener Solvents: Traditional solvents used in organic synthesis, such as dimethylformamide (DMF) and toluene, often have significant environmental and health concerns. Research into greener solvent alternatives is an active area. For the synthesis of furan derivatives, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), or those with a better environmental profile, like cyclopentyl methyl ether (CPME), are being explored as replacements for conventional solvents.
Biocatalysis: The use of enzymes and whole-cell systems for chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. In the realm of furan chemistry, biocatalytic approaches are being developed for the synthesis of furan carboxylic acids. For example, recombinant E. coli cells have been used for the selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid. rsc.orgacs.orgrsc.orgmdpi.com While direct biocatalytic synthesis of this compound has not been reported, the development of engineered enzymes for specific etherification reactions could be a future avenue for a more sustainable synthesis.
Table 2: Examples of Green Chemistry Approaches in Furan Derivative Synthesis
| Approach | Reaction Type | Key Features | Potential Application to Target Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Perkin Rearrangement | Reduced reaction times (minutes vs. hours), high yields | Acceleration of the Ullmann condensation step |
| Greener Solvents | Buchwald-Hartwig Coupling | Replacement of toluene with 2-MeTHF or CPME | Use in the Ullmann condensation to reduce environmental impact |
Advanced Spectroscopic and Structural Elucidation of 5 O Tolyloxy Furan 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-(o-tolyloxy)furan-2-carboxylic acid is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding.
The protons on the furan (B31954) ring, being part of an aromatic system, are expected to appear as doublets. The proton at the C3 position is anticipated to resonate at approximately 7.2-7.4 ppm, while the proton at the C4 position would likely appear slightly upfield, around 6.5-6.7 ppm. The coupling between these two protons would result in a characteristic doublet pattern for each signal.
The tolyl group protons will present a more complex pattern. The methyl protons will give a sharp singlet at around 2.2-2.4 ppm. The four aromatic protons on the tolyl ring are expected to show a complex multiplet pattern in the range of 6.9-7.3 ppm, characteristic of an ortho-substituted benzene ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Furan H3 | 7.2 - 7.4 | Doublet | 1H |
| Furan H4 | 6.5 - 6.7 | Doublet | 1H |
| Tolyl Aromatic Protons | 6.9 - 7.3 | Multiplet | 4H |
| Tolyl Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the furan ring are expected to resonate between 110 and 160 ppm. The carbon attached to the tolyloxy group (C5) would be significantly downfield compared to the other furan carbons. The carbons of the tolyl group will appear in the aromatic region of 110-140 ppm, with the carbon bearing the methyl group being the most upfield of the aromatic carbons. The methyl carbon itself will have a characteristic upfield chemical shift of around 20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 160 - 170 |
| Furan C2 | 145 - 150 |
| Furan C3 | 115 - 120 |
| Furan C4 | 110 - 115 |
| Furan C5 | 155 - 160 |
| Tolyl C-O | 150 - 155 |
| Tolyl C-CH₃ | 130 - 135 |
| Tolyl Aromatic Carbons | 115 - 130 |
| Tolyl Methyl (-CH₃) | 15 - 20 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. The most significant correlation would be between the H3 and H4 protons of the furan ring, confirming their adjacent positions. Correlations between the aromatic protons of the tolyl ring would also be observed, helping to decipher their complex multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C4, the tolyl aromatic CH groups, and the tolyl methyl group based on the assignments of their attached protons.
Deuterium Labeling for Mechanistic Studies by ²H NMR
While no specific deuterium labeling studies for this compound have been reported, this technique is a powerful tool for investigating reaction mechanisms. For instance, if this compound were synthesized via a pathway where a specific C-H bond is formed, replacing that hydrogen with deuterium would allow for the tracking of that position through the reaction sequence using ²H NMR or by observing the absence of a signal in the ¹H NMR spectrum. This method provides invaluable insights into the stereochemistry and regiochemistry of chemical transformations.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₀O₄. The theoretical exact mass for the neutral molecule is 218.0579 g/mol . In HRMS analysis, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The exact mass of these ions is then measured. For the protonated molecule [C₁₂H₁₁O₄]⁺, the theoretical exact mass is 219.0652 g/mol . metu.edu.tr The observation of an ion with this exact mass would confirm the elemental composition of the synthesized molecule. sci-hub.sepitt.edu
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₁O₄⁺ | 219.0652 |
| [M-H]⁻ | C₁₂H₉O₄⁻ | 217.0495 |
| [M+Na]⁺ | C₁₂H₁₀O₄Na⁺ | 241.0471 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for producing ions from macromolecules or polar molecules, which allows for their analysis in a mass spectrometer. For this compound, ESI-MS is particularly effective, especially in negative ion mode, due to the acidic nature of the carboxylic acid group.
In a typical analysis, the compound is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and introduced into the ESI source. The acidic proton of the carboxyl group is readily lost, forming a deprotonated molecule, [M-H]⁻. This ion is then guided into the mass analyzer, where its mass-to-charge ratio (m/z) is determined. Given the molecular formula C₁₃H₁₂O₄, the exact mass of this compound is 232.0736 g/mol . Therefore, the ESI-MS spectrum in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule at an m/z of approximately 231.0663. This high-resolution mass measurement provides a powerful tool for confirming the elemental composition of the molecule. researchgate.netnih.gov
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z | Ionization Mode |
| [M-H]⁻ | [C₁₃H₁₁O₄]⁻ | 231.0663 | Negative |
| [M+H]⁺ | [C₁₃H₁₃O₄]⁺ | 233.0808 | Positive |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the parent ion, providing valuable structural information. For this compound, the deprotonated molecule ([M-H]⁻ at m/z 231.07) is selected and subjected to collision-induced dissociation (CID).
The fragmentation of carboxylic acids often begins with the loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. libretexts.org This decarboxylation is a common and energetically favorable pathway for carboxylate anions. The cleavage of the ether bond is another predictable fragmentation route.
A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve:
Decarboxylation: The primary fragmentation step is the neutral loss of CO₂ from the carboxylate group, leading to the formation of a furan-tolyloxy anion fragment at m/z 187.07.
Ether Bond Cleavage: Subsequent fragmentation of the m/z 187.07 ion could involve the cleavage of the C-O ether bond, resulting in either a tolyloxy anion (m/z 107.05) or a furan radical anion. The formation of the stable phenoxide-type tolyloxy anion is a likely event.
This analysis helps to confirm the connectivity of the molecule, verifying the presence of the carboxylic acid and the tolyloxy substituent on the furan ring. libretexts.org
Table 2: Predicted Major Fragment Ions in Negative ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 231.07 | 187.07 | CO₂ (44.00 Da) | 2-(o-Tolyloxy)furan anion |
| 231.07 or 187.07 | 107.05 | C₅H₄O₂ (96.02 Da) | o-Cresolate anion |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. echemi.com
O-H Stretch: The carboxylic acid O-H group will produce a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. vscht.czlibretexts.org
C-H Stretches: Aromatic C-H stretching vibrations from the tolyl and furan rings are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretch from the methyl group on the tolyl ring will be observed just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1725-1700 cm⁻¹. Conjugation with the furan ring can lower this frequency slightly. echemi.comlibretexts.org
C=C Stretches: Aromatic C=C stretching vibrations from both the tolyl and furan rings will result in multiple bands in the 1600-1450 cm⁻¹ region.
C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid will appear in the 1320-1210 cm⁻¹ range, while the aryl ether C-O stretch will likely be found around 1250-1000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (Furan, Tolyl) | Medium |
| 2980-2850 | C-H stretch | Aliphatic (Methyl) | Medium-Weak |
| 1725-1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1600-1450 | C=C stretch | Aromatic (Furan, Tolyl) | Medium-Variable |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |
| 1250-1000 | C-O stretch | Aryl Ether | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing symmetric vibrations and bonds within non-polar environments.
For this compound, Raman spectroscopy would be effective in identifying:
Symmetric Ring Vibrations: The symmetric stretching vibrations of the furan and tolyl rings, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.
C=C and C-C Bonds: The C=C bonds of the aromatic rings and the C-C backbone of the molecule would give rise to distinct Raman shifts.
Low-Frequency Modes: Lattice vibrations and whole-molecule torsional modes in the solid state can be observed in the low-frequency region of the Raman spectrum, providing information about the crystal packing.
In general, the carbonyl (C=O) stretch is also Raman active, though typically weaker than in the IR spectrum. The broad O-H stretching band that dominates the IR spectrum is usually very weak and ill-defined in Raman spectra. rsc.org
Table 4: Predicted Key Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | Aromatic C-H stretch | Furan, Tolyl |
| 1610-1580 | Symmetric Ring Breathing | Tolyl Ring |
| 1500-1300 | Ring Quadrant Stretching | Furan, Tolyl |
| ~1000 | Ring Breathing | Tolyl Ring |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable single crystals of this compound can be grown, this technique would provide a wealth of structural information.
The analysis would reveal:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule. This would define the relative orientation of the furan ring, the carboxylic acid group, and the o-tolyloxy substituent.
Planarity: It would confirm the planarity of the furan ring and determine the dihedral angle between the furan and tolyl rings. mdpi.com
Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules interact in the solid state. For this compound, strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers, is highly anticipated. nih.gov Pi-stacking interactions between the aromatic rings may also be present.
This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 5: Hypothetical Crystallographic Data
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 7.3 | Unit cell dimension. |
| c (Å) | 15.2 | Unit cell dimension. |
| β (°) | 98.5 | Unit cell angle. |
| V (ų) | 1150 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.
A common method for a polar aromatic compound like this would be reverse-phase HPLC (RP-HPLC). In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid remains in its protonated, less polar form. plos.org
When a sample is injected, components are separated based on their relative affinity for the stationary and mobile phases. The purity of the sample is determined by the resulting chromatogram. A pure sample would ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area. researchgate.net
Table 6: Example HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.15 | 15,230 | 0.45 | Impurity |
| 2 | 5.88 | 3,368,900 | 99.50 | This compound |
| 3 | 7.02 | 1,690 | 0.05 | Impurity |
Computational and Theoretical Investigations of 5 O Tolyloxy Furan 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These methods are essential for understanding molecular geometry, stability, and reactivity from first principles.
Reactivity Descriptors (Fukui Functions, Electrophilicity Index, Global Hardness, Softness)Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.nih.gov
Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes with the addition or removal of an electron.
Global Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness. These concepts help in predicting the nature of chemical interactions based on the Hard and Soft Acids and Bases (HSAB) principle.
Electrophilicity Index (ω) : This global reactivity descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. For a flexible molecule like 5-(o-Tolyloxy)furan-2-carboxylic acid, which has several rotatable bonds, MD simulations are used to explore its conformational space. By simulating the molecule's motion at a given temperature, researchers can identify the most stable and frequently occurring conformations, understand the energy barriers between them, and study how the molecule's shape changes in different environments (e.g., in a solvent). This provides insight into the dynamic behavior of the molecule, which is crucial for understanding its biological activity and physical properties.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis of Intramolecular and Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions both within a single molecule (intramolecular) and between different molecules (intermolecular). The method is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). By plotting the RDG against the electron density, different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, can be identified and visualized in 3D space. This analysis is critical for understanding crystal packing, protein-ligand binding, and the forces that stabilize specific molecular conformations.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan (B31954) Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a series of compounds with their physicochemical properties or biological activities, respectively. For furan derivatives, these models have been instrumental in predicting various endpoints, including antimicrobial activity and corrosion inhibition.
The development of QSAR models for furan derivatives often involves the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Common descriptors used in the study of furan derivatives include:
Constitutional descriptors: Molecular weight, number of specific atom types, and number of rings.
Topological descriptors: Connectivity indices that describe the branching of the molecular structure.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges.
These descriptors are then used to build mathematical models, often employing statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression.
For instance, in a QSAR study on the antimicrobial activity of furan-3-carboxamides, various physicochemical parameters were correlated with their biological activity to understand the structural requirements for enhanced efficacy. Similarly, QSAR analyses of nitrofuran derivatives as antitubercular agents have highlighted the importance of the furan ring substituted with a nitro group for their activity. In another study focusing on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides, electronic parameters like the dipole moment and the energy of the LUMO were found to be crucial in describing their antibacterial and antifungal activities.
QSPR models have also been successfully applied to furan derivatives. For example, in the study of furan derivatives as corrosion inhibitors for mild steel, descriptors such as EHOMO, ELUMO, and the energy gap (ΔE) were correlated with the inhibition efficiency. A higher EHOMO value, indicating a greater electron-donating ability, and a lower ELUMO value, suggesting a higher electron-accepting ability, were found to be associated with increased inhibition efficiency.
Below is an interactive data table summarizing some of the molecular descriptors that are commonly employed in QSPR/QSAR studies of furan derivatives.
| Descriptor Category | Example Descriptors | Relevance to Activity/Property |
| Constitutional | Molecular Weight (MW) | Influences transport and distribution. |
| Number of Double Bonds | Relates to reactivity and electronic properties. | |
| Topological | Kier-Hall Electrotopological States (Ss) | Encodes information about the electronic and topological environment of atoms. |
| Quantum-Chemical | Energy of HOMO (EHOMO) | Correlates with the ability to donate electrons. |
| Energy of LUMO (ELUMO) | Correlates with the ability to accept electrons. | |
| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. | |
| Dipole Moment (µ) | Influences polarity and intermolecular interactions. | |
| Functional Groups | Presence of Nitro Group | Often essential for specific biological activities like antitubercular effects. |
These models provide valuable insights into the structure-activity and structure-property relationships of furan derivatives, guiding the design of new compounds with desired biological activities or physicochemical properties.
Theoretical Studies on Reaction Mechanisms and Transition States for Synthetic Pathways
The synthesis of this compound involves the formation of a diaryl ether linkage, a reaction that can be mechanistically complex. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the reaction pathways, identifying key intermediates, and characterizing the transition states involved in the synthesis of such molecules. A plausible synthetic route for this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.
Computational investigations into the Ullmann reaction have provided significant insights into its mechanism. Several pathways have been proposed and studied theoretically, including:
Oxidative Addition-Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.
Single-Electron Transfer (SET): In this mechanism, an electron is transferred from the copper catalyst to the aryl halide, leading to the formation of a radical anion and a Cu(II) species.
Iodine Atom Transfer (IAT): This pathway involves the transfer of a halogen atom from the aryl halide to the copper catalyst.
DFT calculations have been employed to compare the energetic favorability of these different mechanistic pathways. The choice of ligand on the copper catalyst has been shown to be a critical factor in determining the operative mechanism. For instance, computational studies on the Ullmann-type coupling of methanol and methylamine with iodobenzene have revealed that β-diketone ligands favor SET mechanisms, while phenanthroline ligands promote IAT mechanisms.
The key steps in a generalized copper-catalyzed C-O bond formation that are subject to theoretical investigation include:
Formation of the Active Catalyst: This involves the coordination of ligands and the nucleophile (in this case, the o-cresol) to the copper center.
Activation of the Aryl Halide: The interaction of the aryl halide (a 5-halo-furan-2-carboxylic acid derivative) with the copper complex. DFT studies can model the transition state for this step, which is often the rate-determining step.
C-O Bond Formation: The crucial step where the ether linkage is formed. Theoretical calculations can elucidate the geometry of the transition state and the energetics of this process.
Catalyst Regeneration: The release of the product and regeneration of the active catalytic species.
A hypothetical reaction scheme for the synthesis of this compound via a copper-catalyzed Ullmann-type reaction is presented below, along with the types of species that would be investigated in a computational study.
| Reaction Step | Reactants | Intermediates/Transition States | Products |
| Catalyst Activation | Cu(I) source, Ligand, o-cresol (B1677501) | [L-Cu(I)-OAr] complex | Activated Catalyst |
| Aryl Halide Activation | Activated Catalyst, 5-halo-furan-2-carboxylic acid | [L-Cu(III)(OAr)(Aryl)]X Transition State | Cu(III) Intermediate |
| Reductive Elimination | Cu(III) Intermediate | C-O bond forming Transition State | This compound, L-Cu(I)X |
Note: Ar represents the tolyl group, and Aryl represents the furan-2-carboxylic acid moiety.
Theoretical studies would involve geometry optimization of all reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states). By calculating the energies of these species, a potential energy surface for the reaction can be constructed, allowing for the determination of activation barriers and reaction energies. These computational insights are invaluable for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.
Future Research Directions and Outlook for 5 O Tolyloxy Furan 2 Carboxylic Acid
Exploration of Novel, Atom-Economical Synthetic Pathways
The development of green and efficient synthetic methods is a cornerstone of modern chemistry. For 5-(o-Tolyloxy)furan-2-carboxylic acid, future research will likely focus on moving beyond traditional multi-step syntheses towards more atom-economical approaches. One promising avenue is the use of direct C-H arylation methods, which could allow for the coupling of a furan-2-carboxylic acid precursor with an o-cresol (B1677501) derivative, minimizing waste and the need for pre-functionalized starting materials. rsc.org
Another area of interest is the exploration of scalable carboxylation routes. Research into the carbonate-promoted C-H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) showcases a potentially advantageous pathway. rsc.org This approach, which utilizes CO2, could be adapted for the synthesis of this compound, offering a more sustainable alternative to current methods.
Future synthetic strategies could also draw inspiration from the diverse methods used to create substituted furans, such as cyclization reactions of linear precursors and various coupling reactions. numberanalytics.com The goal will be to develop pathways that are not only efficient and high-yielding but also environmentally benign and scalable for potential industrial applications.
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing reaction conditions and exploring its chemical reactivity. Future research should delve into the mechanistic details of its formation, likely involving nucleophilic aromatic substitution on a suitably activated furan (B31954) ring or a related coupling process.
Given that furans can undergo electrophilic aromatic substitution more readily than benzene, studying the regioselectivity of such reactions on the substituted furan ring of the target molecule will be of significant interest. pearson.com The presence of both the carboxylic acid and the tolyloxy group will influence the electron density of the furan ring, directing incoming electrophiles to specific positions.
Furthermore, mechanistic studies on the transformation of the carboxylic acid group, for instance, through esterification or amidation, will be important for the synthesis of derivatives. Understanding the electronic effects of the 5-(o-tolyloxy) substituent on the reactivity of the carboxylic acid will be key to controlling these transformations.
Design and Synthesis of Advanced Derivatives for Specific Material Properties
The inherent properties of the furan ring make it an attractive building block for advanced materials. Future research on this compound will likely involve its use as a monomer for the synthesis of novel polymers with tailored properties. Furan-based polyesters, for example, have shown great potential as bio-based alternatives to petroleum-derived polymers like PET, with excellent gas barrier properties suitable for food packaging. mdpi.comrsc.org
The unique combination of the rigid furan core and the flexible tolyloxy side group in this compound could lead to polymers with interesting thermal and mechanical properties. By converting the carboxylic acid to other functional groups, a variety of polymers such as polyamides and polyurethanes could be synthesized.
Moreover, the conjugated nature of the furan ring suggests potential applications in organic electronics. ntu.edu.sgntu.edu.sg Derivatives of this compound could be designed and synthesized to act as components in organic semiconductors, photosensitizers, or other electronic materials. rsc.org The ability to tune the electronic properties by modifying the substituents on the tolyl group or by extending the conjugation will be a key area of exploration.
Integration of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new materials. For this compound, the integration of predictive computational models will be a crucial aspect of future research.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of derivatives with their physical, chemical, and biological properties. nih.gov By calculating a range of molecular descriptors, it may be possible to predict properties such as solubility, thermal stability, and even potential bioactivity.
Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and reaction energetics of this compound and its derivatives. nih.govresearchgate.net These calculations can be used to understand reaction mechanisms, predict spectroscopic properties, and guide the design of new molecules with desired electronic and optical properties. For instance, DFT could be employed to model the interaction of this molecule with other species, which is relevant for applications in catalysis or materials science.
The synergy between computational modeling and experimental synthesis and characterization will be instrumental in efficiently exploring the vast chemical space of derivatives of this compound and in identifying the most promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(o-Tolyloxy)furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling o-tolyloxy derivatives with furan-2-carboxylic acid precursors. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH/KCO) and purification via recrystallization or chromatography. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using phenol derivatives and furan-carboxylic acids in the presence of bases . Optimization requires temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize by-products.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and absence of unreacted precursors (e.g., aromatic proton integration in o-tolyl groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .
Q. What are the solubility properties of this compound in common organic solvents, and how do they affect experimental design?
- Methodological Answer : Solubility in polar solvents (e.g., ethanol, DMSO) is critical for biological assays. Thermodynamic studies on similar compounds (e.g., 5-nitrophenyl-furan-2-carboxylic acids) show temperature-dependent solubility in ethyl acetate and propan-2-ol, with enthalpy/entropy calculations guiding solvent selection . Pre-saturate solvents at target temperatures to avoid precipitation during kinetic studies.
Advanced Research Questions
Q. How do steric and electronic effects of the o-tolyloxy group influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The ortho-methyl group introduces steric hindrance, potentially slowing nucleophilic substitution but stabilizing intermediates. Computational modeling (DFT) can predict reaction pathways, while experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates with varying aryloxy groups) provides mechanistic insights . Compare with meta- or para-substituted analogs to isolate electronic vs. steric contributions.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar furan-carboxylic acids?
- Methodological Answer : Address discrepancies by:
- Target-Specific Assays : Use co-crystallization (e.g., MbtI enzyme binding studies for antitubercular activity) to confirm direct interactions .
- Dose-Response Curves : Validate activity across multiple cell lines or bacterial strains to rule out off-target effects.
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 5-phenyl-furan-2-carboxylic acids) to identify trends in substituent-activity relationships .
Q. How can researchers leverage thermodynamic data (e.g., ΔH, ΔS of dissolution) to improve formulation stability?
- Methodological Answer : For carboxyl-containing furans, solubility entropy (ΔS) and enthalpy (ΔH) in solvents like propan-2-ol correlate with melting points. Use Van’t Hoff plots to predict solubility at varying temperatures, enabling stable nanoparticle or co-crystal formulations .
Key Recommendations for Researchers
- Synthesis : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and waste .
- Data Interpretation : Use multivariate analysis to disentangle steric/electronic effects in structure-activity relationships .
- Collaboration : Cross-validate findings with crystallography or computational labs to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
